molecular formula C20H24N2 B11407068 1-(2,5-dimethylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole

1-(2,5-dimethylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11407068
M. Wt: 292.4 g/mol
InChI Key: VIXBPQVUARMNFD-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out under acidic or basic conditions, with common reagents including hydrochloric acid or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole
  • 1-(2,5-dimethylphenyl)-2-(2-methylpropyl)-1H-benzimidazole
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylbenzyl and 2-methylpropyl groups can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C20H24N2/c1-14(2)11-20-21-18-7-5-6-8-19(18)22(20)13-17-12-15(3)9-10-16(17)4/h5-10,12,14H,11,13H2,1-4H3

InChI Key

VIXBPQVUARMNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CC(C)C

Origin of Product

United States

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